(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one
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Overview
Description
(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one is a chemical compound with a specific stereochemistry It is a derivative of oxanone, characterized by the presence of hydroxy, methyl, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one typically involves the use of stereoselective reactions to ensure the correct configuration of the stereocenters. One common method involves the use of aldol condensation followed by cyclization and reduction steps. The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-5-Hydroxy-2-{[(2R,3R,4S,6S)-6-{[(2S,3S,4S,6S)-4-hydroxy-6-{[(2R,3R,4S,6S)-4-methoxy-6-{[(2R,3R,4R)-4-methoxy-2-methyl-6-oxotetrahydro-2H-pyran-3-yl]oxy}-2-methyltetrahydro-2H-pyran-3-yl]oxy}-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-6-methyltetrahydro-2H-pyran-3-yl acetate
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((4aR,10aR)-7-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(4S,5R,6S)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7+,9+/m1/s1 |
InChI Key |
GZGROEXVPWSNDV-FJXKBIBVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)O[C@H]1C(C)C)O |
Canonical SMILES |
CC1C(CC(=O)OC1C(C)C)O |
Origin of Product |
United States |
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